![molecular formula C28H22N4O4 B3748344 N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide](/img/structure/B3748344.png)
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide
Overview
Description
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide, also known as DBD, is a synthetic chemical compound that has gained significant attention in the field of biomedical research. DBD is a yellowish crystalline powder that is soluble in organic solvents and has a molecular weight of 418.42 g/mol.
Mechanism of Action
The mechanism of action of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is not fully understood. However, it has been suggested that N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB pathway, which is a key regulator of the inflammatory response. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's antiviral activity is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has also been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Additionally, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to reduce the expression of oncogenes such as c-Myc and Cyclin D1. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is its low toxicity and high selectivity towards cancer cells. Additionally, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide exhibits good solubility in organic solvents, which makes it easy to handle in the laboratory. However, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide's low aqueous solubility makes it difficult to administer orally, which limits its potential for clinical use. Furthermore, the mechanism of action of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide is not fully understood, which limits its potential for further development.
Future Directions
Despite its limitations, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in cancer therapy, anti-inflammatory agents, and antiviral agents. One potential future direction is to investigate the use of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide in combination with other chemotherapeutic agents to enhance its anticancer activity. Another potential future direction is to develop more water-soluble derivatives of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide to improve its bioavailability. Furthermore, the mechanism of action of N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide needs to be further elucidated to identify potential targets for drug development.
Scientific Research Applications
N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been extensively studied for its potential applications in various biomedical research areas, including cancer therapy, anti-inflammatory agents, and antiviral agents. N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'~2~,N'~6~-dibenzoyl-2,6-biphenyldicarbohydrazide exhibits antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
1-N',3-N'-dibenzoyl-2-phenylbenzene-1,3-dicarbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O4/c33-25(20-13-6-2-7-14-20)29-31-27(35)22-17-10-18-23(24(22)19-11-4-1-5-12-19)28(36)32-30-26(34)21-15-8-3-9-16-21/h1-18H,(H,29,33)(H,30,34)(H,31,35)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVIDMBVEYTIBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'~2~,N'~6~-bis(phenylcarbonyl)biphenyl-2,6-dicarbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.